Fmoc-NH-ethyl-SS-propionic acid
CAS No.: 864235-83-6
Cat. No.: VC0528273
Molecular Formula: C20H21NO4S2
Molecular Weight: 403.51
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 864235-83-6 |
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Molecular Formula | C20H21NO4S2 |
Molecular Weight | 403.51 |
IUPAC Name | 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]propanoic acid |
Standard InChI | InChI=1S/C20H21NO4S2/c22-19(23)9-11-26-27-12-10-21-20(24)25-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23) |
Standard InChI Key | FXHUKQIBGGQHPZ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCC(=O)O |
Appearance | Solid powder |
Introduction
Physical and Chemical Properties
Physical Characteristics
Fmoc-NH-ethyl-SS-propionic acid appears as a white to off-white solid under standard conditions . The compound's physical characteristics are summarized in the table below:
Property | Description | Reference |
---|---|---|
Physical State | Solid | |
Color | White to off-white | |
Molecular Weight | 403.52 g/mol | |
Appearance | Crystalline solid |
Chemical Reactivity
The chemical reactivity of Fmoc-NH-ethyl-SS-propionic acid is primarily defined by its reactive functional groups:
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The Fmoc protecting group can be removed under basic conditions to yield a free primary amine, which is suitable for further conjugation reactions .
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The carboxylic acid group can be activated with coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) to form amide bonds with primary amines .
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The disulfide bond is susceptible to reductive cleavage under mild conditions, making it an excellent choice for developing stimuli-responsive drug delivery systems .
These reactive properties make Fmoc-NH-ethyl-SS-propionic acid versatile for various synthetic applications, particularly in the development of targeted drug delivery systems.
Applications in Bioconjugation Chemistry
Role in Antibody-Drug Conjugate Development
Fmoc-NH-ethyl-SS-propionic acid serves as a critical cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are sophisticated therapeutic agents that combine the specificity of antibodies with the cytotoxic potency of small molecule drugs. The structure of an ADC typically includes:
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A monoclonal antibody that targets specific cell surface antigens
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A linker system that connects the antibody to the drug payload
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A cytotoxic drug that induces cell death upon internalization
Fmoc-NH-ethyl-SS-propionic acid functions as the linker component in this system, with its disulfide bond designed to remain stable in circulation but cleave upon internalization into the reducing environment of target cells . This controlled release mechanism enhances the therapeutic window of ADCs by minimizing off-target toxicity.
Applications in Peptide Synthesis
The compound plays an important role in peptide chemistry, particularly in the synthesis of peptides that require:
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Disulfide bridges for proper folding and biological activity
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Controlled release mechanisms for drug delivery applications
The Fmoc protecting group provides orthogonal protection during peptide synthesis, allowing for selective deprotection and sequential coupling reactions in solid-phase peptide synthesis protocols .
Research Data and Analytical Characteristics
Analytical Method | Result | Reference |
---|---|---|
HPLC Purity | 99.53% | |
1H NMR Spectrum | Consistent with structure | |
LCMS | Consistent with structure |
These analytical parameters are crucial for ensuring the reliability and reproducibility of research outcomes when using this compound in sensitive bioconjugation applications.
Storage Condition | Stability Period | Reference |
---|---|---|
Powder at -20°C | 3 years | |
Powder at 4°C | 2 years | |
In solvent at -80°C | 6 months | |
In solvent at -20°C | 1 month |
Proper storage is essential for maintaining the compound's reactivity and functional integrity, particularly the disulfide bond which can be susceptible to oxidation-reduction reactions under certain conditions.
This pricing information reflects the specialized nature of the compound and its importance in pharmaceutical research and development.
Quality Considerations
When selecting a commercial source of Fmoc-NH-ethyl-SS-propionic acid, researchers should consider several quality parameters:
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Purity profile (HPLC, NMR, and MS data)
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Handling and storage history
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Batch-to-batch consistency
These factors can significantly impact the performance of the compound in sensitive bioconjugation applications.
Pharmaceutical Applications and Future Perspectives
Current Research Applications
Fmoc-NH-ethyl-SS-propionic acid is increasingly being utilized in pharmaceutical research, particularly in:
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Development of targeted cancer therapies using ADC technology
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Creation of stimuli-responsive drug delivery systems
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Synthesis of therapeutic peptides for diseases such as cancer, diabetes, and autoimmune disorders
The disulfide-based cleavable linker technology represented by this compound addresses one of the key challenges in drug delivery: achieving site-specific release of therapeutic agents.
Future Research Directions
Emerging research areas for Fmoc-NH-ethyl-SS-propionic acid include:
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Integration into multifunctional drug delivery platforms
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Application in personalized medicine approaches
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Development of theranostic agents that combine imaging and therapeutic functionality
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Exploration of novel bioconjugation strategies for next-generation biotherapeutics
The versatility of the compound's chemistry suggests continued relevance in biomedicinal research and pharmaceutical development.
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